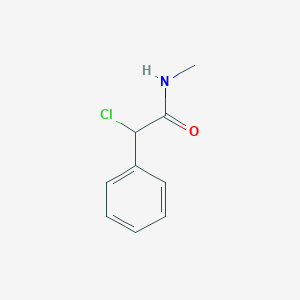

2-chloro-N-methyl-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

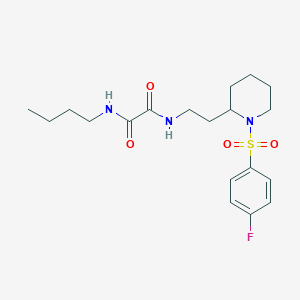

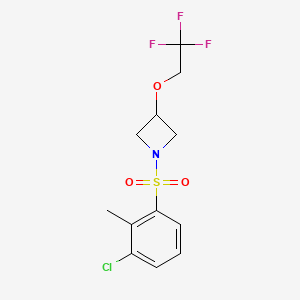

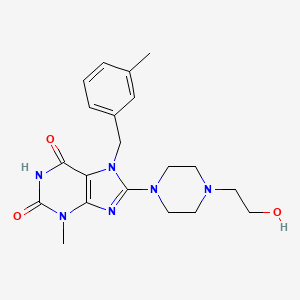

2-chloro-N-methyl-2-phenylacetamide is a chemical compound with the molecular formula C9H10ClNO . It is a solid substance with a molecular weight of 183.64 .

Synthesis Analysis

The synthesis of 2-chloro-N-methyl-2-phenylacetamide can be achieved through the acetylation of N-methylaniline with chloracetyl chloride, catalyzed by triethylamide . This process yields 2-chloro-N-methyl-N-phenylacetamide with a high yield of 93.8% .Molecular Structure Analysis

The molecular structure of 2-chloro-N-methyl-2-phenylacetamide can be represented by the SMILES stringClCC(=O)Nc1ccccc1 . The InChI code for this compound is 1S/C9H10ClNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 . Chemical Reactions Analysis

2-chloro-N-methyl-2-phenylacetamide can be used in the preparation of N,N′-(ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide), an amide podand . It can also be used to prepare phenylacetamide-based Schiff base ligands by reacting with corresponding hydrazones .Physical And Chemical Properties Analysis

2-chloro-N-methyl-2-phenylacetamide is a solid substance with a melting point range of 74 - 77 °C .Applications De Recherche Scientifique

Anti-Inflammatory Activity

The compound has been synthesized and its in vitro anti-inflammatory activity was evaluated. The results indicated that it exhibited superior activity compared to the standard, ibuprofen .

Antitumor Activity

Studies on coumarin derivatives have demonstrated their antitumor activities . This suggests that “2-chloro-N-methyl-2-phenylacetamide” could potentially be used in cancer research and treatment.

Anti-HIV Activity

Coumarin derivatives, which are related to “2-chloro-N-methyl-2-phenylacetamide”, have shown anti-HIV activities . This indicates a potential application in the development of drugs for HIV treatment.

Antibacterial and Antifungal Activity

Coumarin derivatives have also demonstrated antibacterial and antifungal activities . This suggests that “2-chloro-N-methyl-2-phenylacetamide” could be used in the development of new antibiotics or antifungal medications.

Anticoagulant Activity

Coumarin derivatives have been reported to possess anticoagulant effects . This indicates a potential application of “2-chloro-N-methyl-2-phenylacetamide” in the treatment of blood clotting disorders.

Central Nervous System Stimulant

Coumarin derivatives have shown effects as central nervous system stimulants . This suggests that “2-chloro-N-methyl-2-phenylacetamide” could potentially be used in the treatment of disorders related to the central nervous system.

Mécanisme D'action

Target of Action

It’s known that similar compounds often interact with proteins or enzymes in the body to exert their effects .

Mode of Action

It’s suggested that it may bind to ergosterol on the fungal plasma membrane, possibly inhibiting dna synthesis through the inhibition of thymidylate synthase . This interaction could lead to changes in the cell’s normal functions, potentially leading to its death .

Biochemical Pathways

Given its potential mode of action, it may affect pathways related to cell membrane integrity and dna synthesis .

Result of Action

Based on its potential mode of action, it could lead to the disruption of cell membrane integrity and inhibition of dna synthesis, potentially leading to cell death .

Safety and Hazards

This compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Orientations Futures

2-chloro-N-methyl-2-phenylacetamide has shown promising antifungal potential . It has been found to have fungicidal effects against Candida tropicalis and Candida parapsilosis . In vitro and ex vivo biofilms assays have demonstrated the potential antibiofilm of this compound . Therefore, this potential can be explored as a therapeutic alternative for onychomycosis and, at the same time, contribute to decreasing the resistance of clinical isolates of C. tropicalis and C. parapsilosis .

Propriétés

IUPAC Name |

2-chloro-N-methyl-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-11-9(12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQWDPPCRNFWOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-methyl-2-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2419177.png)

![2-methoxy-4-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2419178.png)